molecular formula C11H12N2 B7806940 Naphthalen-1-ylmethyl-hydrazine CAS No. 51421-38-6

Naphthalen-1-ylmethyl-hydrazine

Cat. No.: B7806940
CAS No.: 51421-38-6
M. Wt: 172.23 g/mol
InChI Key: ZCHQLJHNQLLRNW-UHFFFAOYSA-N
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Description

Naphthalen-1-ylmethyl-hydrazine is an organic compound characterized by the presence of a naphthalene ring attached to a hydrazine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-ylmethyl-hydrazine typically involves the reaction of naphthalen-1-ylmethanol with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-1-ylmethyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include azides, amines, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Naphthalen-1-ylmethyl-hydrazine Derivatives

The synthesis of this compound derivatives often involves the reaction of naphthalene derivatives with hydrazine or its derivatives. For example, the reaction of naphthalene aldehydes with hydrazine yields various hydrazones, which can be further modified to enhance their biological activity.

Table 1: Common Synthesis Methods

MethodReactantsConditionsYield
Hydrazone FormationNaphthalene aldehyde + HydrazineEthanol, reflux60-94%
Multicomponent ReactionsAldehyde + Malononitrile + HydrazineWater, 80°C85-92%

Biological Activities

This compound and its derivatives have been studied for various biological activities, including:

Anticancer Activity

Research indicates that naphthalene-based compounds exhibit significant anticancer properties. For instance, certain naphthalene derivatives have shown effectiveness against human lung cancer cells (NCI-H460), demonstrating selective cytotoxicity through mechanisms involving reactive oxygen species (ROS) generation .

Antioxidant Properties

The antioxidant potential of naphthalenes has been evaluated using assays like the DPPH radical scavenging activity test. Compounds derived from naphthalenes have demonstrated substantial scavenging abilities, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of naphthalene derivatives. For example, synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents in light of rising antibiotic resistance .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Reactive Oxygen Species (ROS) Production : Naphthalene derivatives can generate ROS upon metabolic conversion, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in bacterial resistance mechanisms, enhancing their efficacy as antibacterial agents .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Cancer Treatment

A study investigated a series of naphthalene derivatives for their anticancer effects using in vivo models. The results indicated that specific compounds not only inhibited tumor growth but also displayed minimal toxicity to normal cells .

Case Study 2: Antibacterial Screening

In another study, a library of naphthalene-based compounds was screened against multiple bacterial strains. The findings revealed that certain compounds had comparable effectiveness to standard antibiotics, making them promising candidates for further development .

Mechanism of Action

The mechanism by which Naphthalen-1-ylmethyl-hydrazine exerts its effects involves its interaction with various molecular targets and pathways. The hydrazine moiety is known to form reactive intermediates that can interact with cellular components, leading to the inhibition of key enzymes or the disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

Naphthalen-1-ylmethyl-hydrazine can be compared with other similar compounds, such as:

    Phenylhydrazine: Similar in structure but with a phenyl ring instead of a naphthalene ring.

    Benzylhydrazine: Contains a benzyl group instead of a naphthalen-1-yl group.

    Naphthylhydrazine: Similar but lacks the methylene bridge connecting the naphthalene ring to the hydrazine moiety.

Uniqueness: this compound is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

Naphthalen-1-ylmethyl-hydrazine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

Structural Characteristics

This compound features a hydrazine functional group attached to a naphthalene moiety. The presence of the naphthalene ring imparts distinctive electronic properties that enhance its reactivity and biological activity. This compound's versatility allows for various derivatives that may exhibit different biological effects.

Synthesis Methods

Several methods have been reported for synthesizing this compound, often involving hydrazine derivatives and naphthalene-based substrates. For instance, one common approach involves refluxing naphthyl acetic acid hydrazide with substituted aromatic acids in the presence of phosphorous oxychloride, yielding various derivatives with potential biological activities .

Biological Activity

The biological activity of this compound and its derivatives has been investigated in numerous studies. Key findings include:

  • Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG-2 and MCF-7, often outperforming conventional chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties : Research has indicated that this compound derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Screening against bacterial strains such as Staphylococcus aureus and Escherichia coli has demonstrated effectiveness comparable to standard antibiotics .
  • Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of specific enzymes such as paraoxonase 1, which plays a role in detoxifying organophosphates. The binding affinity of these compounds to the enzyme suggests potential applications in treating conditions related to oxidative stress and inflammation .

1. Anticancer Evaluation

A study evaluated various naphthalene derivatives, including this compound, for their anticancer properties. The results indicated that certain compounds exhibited IC50 values lower than 10 µM against HepG-2 cells, showcasing their potential as effective anticancer agents .

2. Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized naphthalene derivatives. The study utilized the cup plate method to assess antibacterial efficacy, revealing that several compounds displayed significant inhibition zones against tested bacterial strains, indicating their potential as new antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
PhenylhydrazineContains a phenyl groupKnown for use in organic synthesis
1-AminonaphthaleneAmino group on naphthaleneExhibits antibacterial properties
2-NaphthalenemethanolHydroxymethyl derivativePotential anti-inflammatory activity
This compoundHydrazine linkage with naphthaleneAnticancer and antimicrobial activities

This compound stands out due to its unique structural characteristics that enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

naphthalen-1-ylmethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13H,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHQLJHNQLLRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303592
Record name (1-Naphthalenylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-38-6
Record name (1-Naphthalenylmethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Naphthalenylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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